N-(2,2-difluoroethyl)oxan-4-amine hydrochloride
Description
Properties
IUPAC Name |
N-(2,2-difluoroethyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)5-10-6-1-3-11-4-2-6;/h6-7,10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRTAXHDZAPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-56-4 | |
| Record name | 2H-Pyran-4-amine, N-(2,2-difluoroethyl)tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination Approach
One common method involves reductive amination of oxan-4-amine with 2,2-difluoroacetaldehyde or its equivalents, followed by conversion to the hydrochloride salt. This approach is favored due to its mild conditions and good selectivity.
- Step 1: Reaction of oxan-4-amine with 2,2-difluoroacetaldehyde in a suitable solvent (e.g., methanol or tetrahydrofuran).
- Step 2: Addition of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to reduce the imine intermediate to the corresponding amine.
- Step 3: Isolation of the free base followed by treatment with hydrochloric acid to yield the hydrochloride salt.
This method provides moderate to high yields and allows for control over stereochemistry if chiral amines are involved.
Nucleophilic Substitution of Haloalkyl Fluorides
Another approach involves the nucleophilic substitution of haloalkyl fluorides with oxan-4-amine:
- Step 1: Preparation or procurement of 2,2-difluoroethyl halide (e.g., 2,2-difluoroethyl bromide or chloride).
- Step 2: Reaction of oxan-4-amine with the haloalkyl fluoride under basic or neutral conditions to substitute the halide with the amine.
- Step 3: Purification of the product and conversion to hydrochloride salt.
This method requires careful control of reaction conditions to prevent over-alkylation or decomposition of the fluorinated alkylating agent.
Patent-Reported Synthetic Routes
Patent literature provides detailed synthetic sequences for related fluorinated amines, which can be adapted for N-(2,2-difluoroethyl)oxan-4-amine hydrochloride:
- Use of protecting groups on the amine or oxan ring to facilitate selective reaction.
- Stepwise introduction of the difluoroethyl group via intermediates such as methyl 3-formyl-lH-indole derivatives or other heterocyclic scaffolds, followed by reductive amination and salt formation.
- Application of coupling reagents like EDCI and DMAP in related syntheses, indicating potential for amide bond formation in analogs, which may inform the preparation of the target amine hydrochloride.
Though these routes are more complex, they provide insight into scalable and selective synthetic strategies.
Analytical and Quality Control Considerations
- Purity is typically confirmed by chromatographic methods such as TLC or HPLC, with purity levels around 97% reported for commercial samples.
- Structural confirmation uses NMR spectroscopy, mass spectrometry, and elemental analysis.
- The hydrochloride salt form improves stability and facilitates handling and storage at 2-8°C under dry conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Oxan-4-amine, 2,2-difluoroacetaldehyde, NaBH3CN | Methanol/THF, room temp to reflux | Mild, selective, good yields | Requires aldehyde availability |
| Nucleophilic Substitution | Oxan-4-amine, 2,2-difluoroethyl halide | Basic or neutral, controlled temp | Direct alkylation, straightforward | Risk of over-alkylation, side reactions |
| Patent-Inspired Multi-Step Synthesis | Protected intermediates, coupling reagents (EDCI, DMAP) | Multi-step, varied solvents | Scalable, selective, adaptable | Complex, longer synthesis time |
Research Findings and Notes
- The reductive amination route is widely used in pharmaceutical synthesis for introducing fluorinated alkyl groups due to its operational simplicity and compatibility with sensitive functional groups.
- Stability of the difluoroethyl moiety under reaction conditions is critical; thus, mild reducing agents and solvents are preferred.
- The hydrochloride salt form enhances the compound's shelf life and solubility profile, which is essential for downstream applications in drug development.
- No significant alternative preparation methods such as enzymatic or catalytic fluorination have been reported specifically for this compound, suggesting chemical synthesis remains the primary approach.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The 2,2-difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a diverse range of products.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-(2,2-difluoroethyl)oxan-4-amine hydrochloride exhibit significant anticancer properties. For instance, derivatives of oxadiazol-2-amines have shown promising growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching as high as 86.61% . The mechanism of action often involves the modulation of cellular pathways that are crucial for tumor growth and survival.
Drug Development
The compound is being investigated for its potential use in drug formulations aimed at treating diseases such as cancer and autoimmune disorders. Its unique chemical structure may allow it to interact effectively with biological targets, enhancing therapeutic efficacy while minimizing side effects.
Organic Synthesis Applications
This compound can serve as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives that are useful in creating more complex molecules. The compound can be utilized in:
- Synthesis of Pharmaceuticals : It can act as an intermediate in the synthesis of pharmaceutical agents.
- Development of Functional Materials : The compound's properties may be harnessed to create materials with specific functionalities for applications in electronics or coatings.
Data Table: Summary of Biological Activities
| Compound | Activity | Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|---|
| N-(2,2-Difluoroethyl)oxan-4-amine | Anticancer | SNB-19, OVCAR-8 | Up to 86.61 |
| Similar Oxadiazol Derivatives | Anticancer | Various (e.g., NCI-H40) | 67.55 - 85.26 |
| Related Compounds | Anti-inflammatory | Mouse Models | Significant Reduction |
Case Study 1: Anticancer Efficacy
A study conducted on this compound derivatives revealed their potential to inhibit cancer cell proliferation significantly. The research highlighted the importance of fluorine substitution in enhancing the biological activity of the compounds.
Case Study 2: Organic Synthesis Applications
Research has demonstrated that the compound can be effectively used in synthesizing novel materials with enhanced properties for drug delivery systems. The study focused on optimizing reaction conditions to improve yield and purity.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The 2,2-difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Fluorinated vs.
- Hydrochloride Salt : All compared compounds are hydrochloride salts, improving aqueous solubility and crystallinity compared to free bases .
Physicochemical and Functional Properties
Solubility and Stability
- Aromatic Derivatives: Methoxyphenyl and phenoxyethyl groups introduce moderate polarity (logP ~2.2–2.5), balancing solubility and lipophilicity .
- Purity : N-(2,5-Dimethylphenyl)oxan-4-amine hydrochloride is reported at 95% purity, suggesting rigorous synthesis protocols, while purity data for the target compound are unspecified .
Reactivity
- Electron-Withdrawing Effects : The difluoroethyl group may deactivate the amine toward electrophilic reactions compared to electron-donating groups like methoxy .
- Synthetic Utility: Phenoxyethyl and fluorophenylmethyl substituents are commonly used in protease inhibitors and kinase modulators, highlighting their versatility in medicinal chemistry .
Cost Analysis
Price data from CymitQuimica () and structural analogs:
| Compound Name | Price (50 mg) | Price (500 mg) |
|---|---|---|
| This compound | €725.00 | €2,047.00 |
| 5,7-Dichloro-1-methyl-THIQ hydrochloride | €670.00 | €1,880.00 |
| 1-(2-Hydroxyethyl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | €886.00 | €2,646.00 |
Key Insights :
- The target compound is priced higher than non-fluorinated analogs (e.g., 5,7-Dichloro-THIQ), likely due to fluorine incorporation, which increases synthesis complexity .
- Trifluoromethylpyrazole derivatives command premium pricing, reflecting their niche applications in agrochemicals .
Biological Activity
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a difluoroethyl group attached to an oxan-4-amine moiety. Its molecular formula is C₇H₁₂ClF₂N₃O, with a molecular weight of approximately 201.64 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity compared to non-fluorinated analogs, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoroethyl group can influence the compound's reactivity and binding affinity to enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for specific enzymes, potentially modulating cellular processes and signaling pathways.
Biological Activity Overview
- Antiviral Properties : Research indicates that compounds containing difluoroethyl groups can exhibit enhanced antiviral activity. This compound has been investigated for its potential efficacy against viral infections, including COVID-19 .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain metabolic enzymes. For instance, it may interfere with pathways involving cyclooxygenase (COX) enzymes, which are critical in inflammation and pain signaling .
- Cellular Interactions : Studies have demonstrated that this compound can affect cellular processes such as apoptosis and proliferation by modulating signaling pathways associated with growth factors and cytokines .
Study 1: Antiviral Activity Against SARS-CoV-2
A recent study explored the use of this compound in combination with other antiviral agents to target the SARS-CoV-2 replication cycle. The compound was part of a multi-drug therapy approach aimed at synergistically inhibiting viral spread. Results indicated that the compound could enhance the overall antiviral efficacy when used in conjunction with established antiviral drugs .
Study 2: Enzyme Inhibition and Anti-inflammatory Effects
In another investigation, researchers evaluated the anti-inflammatory properties of this compound by assessing its impact on COX enzyme activity. The compound demonstrated significant inhibition of COX-1 and COX-2 activities in vitro, suggesting potential applications in treating inflammatory conditions .
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| N-(2,2-difluoroethyl)oxan-4-amine HCl | 201.64 | Antiviral, enzyme inhibition |
| 4-(1,1-Difluoroethyl)oxan-4-amine HCl | 201.64 | Enzyme inhibition |
| 4-(1,1-Difluoroethyl)tetrahydro-pyran | 201.64 | Limited biological data |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,2-difluoroethyl)oxan-4-amine hydrochloride, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via reductive amination using oxan-4-amine and 2,2-difluoroethyl ketone intermediates. Key parameters include pH control (7–9) to optimize nucleophilic attack and the use of sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane under inert conditions . Post-synthesis, purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) is critical to isolate the hydrochloride salt .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify the oxane ring (δ ~3.5–4.0 ppm for axial protons) and difluoroethyl group (¹⁹F NMR for –CF₂– signals at ~-120 to -125 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern matching .
- PXRD : Powder X-ray diffraction to validate crystalline hydrochloride salt formation .
Q. What safety protocols are essential when handling fluorinated amines like this compound?
- Guidelines :
- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
- Conduct reactions in a fume hood due to potential release of HF or volatile fluorinated byproducts.
- Quench waste with 5% aqueous NaOH before disposal to neutralize acidic residues .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized under varying solvent systems?
- Experimental Design :
- Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM, chloroform). DCM typically enhances STAB-mediated reduction efficiency (~70–80% yield) but requires strict anhydrous conditions .
- Additives like molecular sieves (3Å) or catalytic acetic acid improve imine intermediate stability, reducing side-product formation .
Q. What stability challenges arise for this compound under long-term storage, and how can degradation pathways be mitigated?
- Data-Driven Analysis :
- Hydrolysis Risk : The difluoroethyl group may hydrolyze in humid conditions. Stability studies (25°C/60% RH) show <5% degradation over 6 months when stored in desiccators with silica gel .
- Thermal Stability : DSC/TGA reveals decomposition onset at ~180°C, suggesting refrigeration (4°C) for long-term storage .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- In Silico Approach :
- DFT calculations (B3LYP/6-31G*) indicate the oxane ring’s chair conformation stabilizes the amine group, enhancing nucleophilicity. Fluorine’s electron-withdrawing effect reduces β-hydrogen elimination risks in SN2 mechanisms .
Q. How can contradictory NMR data (e.g., split signals for oxane protons) be resolved during characterization?
- Troubleshooting :
- Variable Temperature NMR : At -40°C, restricted ring puckering resolves split signals into distinct axial/equatorial proton environments .
- COSY/NOESY : Correlates coupling between oxane protons and difluoroethyl group to confirm spatial orientation .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: Why does this compound show variable solubility in aqueous vs. organic phases?
- Hypothesis Testing :
- The hydrochloride salt’s solubility in water (~50 mg/mL) decreases in buffered solutions (pH > 7) due to freebase precipitation. Conversely, solubility in DMSO (>100 mg/mL) remains consistent .
- Ionic strength adjustments (e.g., NaCl addition) reduce aqueous solubility via salting-out effects, aligning with Hofmeister series predictions .
Methodological Tables
Table 1 : Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Water | 50 | 25°C, pH 3–4 | |
| DMSO | 120 | 25°C | |
| Ethanol | 30 | 25°C |
Table 2 : Synthetic Yield Optimization
| Solvent | Additive | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | None | 65 | 95 |
| DCM | Acetic acid | 78 | 98 |
| DMF | Molecular sieve | 55 | 90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
